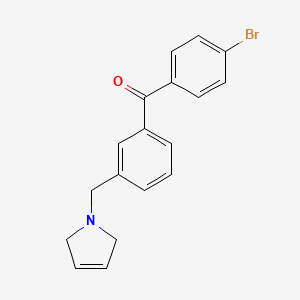
(4-メチルベンジル)ヒドラジン
説明
(4-Methylbenzyl)hydrazine is an organic compound with the molecular formula C8H12N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-methylbenzyl) group
科学的研究の応用
(4-Methylbenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
Target of Action
The primary targets of (4-Methylbenzyl)hydrazine are aldehydes and ketones . These organic compounds play a crucial role in various biochemical processes, including energy metabolism and signal transduction.
Mode of Action
(4-Methylbenzyl)hydrazine interacts with its targets through a process known as the Wolff-Kishner reduction . In this reaction, (4-Methylbenzyl)hydrazine reacts with a carbonyl group to form a hydrazone, a process similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
The Wolff-Kishner reduction, facilitated by (4-Methylbenzyl)hydrazine, affects the biochemical pathways involving aldehydes and ketones . By converting these compounds into corresponding alkanes, it can potentially alter the downstream effects of these pathways, including energy production and cellular signaling.
Result of Action
The molecular effect of (4-Methylbenzyl)hydrazine’s action is the conversion of aldehydes and ketones into corresponding alkanes . This can lead to changes in cellular metabolism and signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Methylbenzyl)hydrazine. For instance, the pH of the environment can affect the deprotonation step in the Wolff-Kishner reduction . Additionally, the presence of other reactive substances can potentially interfere with the reaction.
生化学分析
Biochemical Properties
(4-Methylbenzyl)hydrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. (4-Methylbenzyl)hydrazine acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters in the brain . Additionally, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds . These interactions highlight the compound’s potential impact on biochemical pathways and its relevance in pharmacological studies.
Cellular Effects
(4-Methylbenzyl)hydrazine exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by modulating the expression of pro-apoptotic and anti-apoptotic genes . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, (4-Methylbenzyl)hydrazine affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of (4-Methylbenzyl)hydrazine involves its interaction with specific biomolecules. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, which can have various physiological effects. Additionally, (4-Methylbenzyl)hydrazine can form covalent bonds with certain proteins, leading to enzyme inhibition or activation . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methylbenzyl)hydrazine can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that (4-Methylbenzyl)hydrazine remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to (4-Methylbenzyl)hydrazine has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Methylbenzyl)hydrazine in animal models are dose-dependent. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and enhancing cognitive function . At higher doses, (4-Methylbenzyl)hydrazine can induce toxic effects, including liver damage and neurotoxicity . These findings underscore the importance of determining the appropriate dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
(4-Methylbenzyl)hydrazine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is complex and can vary depending on the specific isoforms of cytochrome P450 present in different tissues .
Transport and Distribution
Within cells and tissues, (4-Methylbenzyl)hydrazine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific membrane transporters . Once inside the cell, (4-Methylbenzyl)hydrazine can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Subcellular Localization
The subcellular localization of (4-Methylbenzyl)hydrazine is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its biochemical effects . The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments . Understanding the subcellular distribution of (4-Methylbenzyl)hydrazine is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: (4-Methylbenzyl)hydrazine can be synthesized through the reaction of (4-methylbenzyl) chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
C8H9Cl+N2H4→C8H12N2+HCl
Industrial Production Methods: Industrial production of (4-Methylbenzyl)hydrazine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: (4-Methylbenzyl)hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Azides, nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydrazines.
類似化合物との比較
- (2-Methylbenzyl)hydrazine
- (3-Methylbenzyl)hydrazine
- (4-Fluorobenzyl)hydrazine
Comparison: (4-Methylbenzyl)hydrazine is unique due to the presence of a methyl group at the para position, which influences its reactivity and biological activity. Compared to its ortho and meta isomers, it may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications.
特性
IUPAC Name |
(4-methylphenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-2-4-8(5-3-7)6-10-9/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBBLOVWHBLPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275027 | |
| Record name | 4-METHYL-BENZYL-HYDRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-17-1 | |
| Record name | [(4-Methylphenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-METHYL-BENZYL-HYDRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-methylphenyl)methyl]hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















